

(RS)-Butyryltimolol: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(RS)-Butyryltimolol	
Cat. No.:	B3068078	Get Quote

(RS)-Butyryltimolol is a racemic prodrug of timolol, a non-selective beta-adrenergic receptor antagonist. Its chemical modification enhances corneal penetration, making it a subject of interest in the development of ophthalmic drugs for the treatment of glaucoma. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for **(RS)-Butyryltimolol**, aimed at researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

(RS)-Butyryltimolol is the butyryl ester of timolol. The introduction of the butyryl group increases the lipophilicity of the molecule, facilitating its transport across the corneal epithelium.

Identifier	Value
IUPAC Name	rac-(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-yl butanoate
CAS Number	2320274-78-8[1][2][3]
Molecular Formula	C ₁₇ H ₃₀ N ₄ O ₄ S[1]
SMILES String	CCCC(=O)OC(CNC(C) (C)C)COC1=NSN=C1N2CCOCC2
InChI Key	IGJCFKQCZRWRRM-UHFFFAOYSA-N



Physicochemical and Pharmacological Properties

(RS)-Butyryltimolol is designed to be a more lipophilic version of timolol to improve its ocular bioavailability. Once it penetrates the cornea, it is hydrolyzed by esterases to the active drug, timolol.

Table of Physicochemical Properties

Property	Value	Source
Molecular Weight	386.51 g/mol	[1][4]
XLogP3	3.2	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	9	[4]
Rotatable Bond Count	11	[4]
Melting Point	Data not available in searched sources	
Boiling Point	Data not available in searched sources	
рКа	Data not available in searched sources	_
Solubility	Data not available in searched sources	

Pharmacological Profile



Parameter	Description
Mechanism of Action	Acts as a prodrug that is enzymatically hydrolyzed in the eye to timolol. Timolol is a non-selective β-adrenergic antagonist that lowers intraocular pressure (IOP) by reducing the production of aqueous humor in the ciliary body.[2]
Therapeutic Use	Investigated for the treatment of glaucoma and ocular hypertension.
Pharmacokinetics	The butyryl ester moiety increases lipophilicity, leading to enhanced corneal penetration compared to timolol. Following administration, it undergoes hydrolysis by esterases in the eye to release the active timolol.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **(RS)**-**Butyryltimolol** are not extensively available in the public domain. However, based on general principles of organic synthesis and pharmaceutical analysis, the following methodologies can be inferred and adapted.

Synthesis of (RS)-Butyryltimolol

The synthesis of **(RS)-Butyryltimolol** can be achieved through the esterification of (RS)-Timolol with butyryl chloride or butyric anhydride. A general procedure is outlined below, based on synthetic routes for similar timolol esters.[6][7]

Materials:

- (RS)-Timolol
- Butyryl chloride or Butyric anhydride
- Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)



- Tertiary amine base (e.g., triethylamine, pyridine)
- Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

- Dissolve (RS)-Timolol in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add a tertiary amine base to the solution to act as an acid scavenger.
- Cool the reaction mixture in an ice bath.
- Slowly add butyryl chloride or butyric anhydride to the cooled solution.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by thinlayer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude (RS)-Butyryltimolol using column chromatography on silica gel.

Purification

Purification of the synthesized **(RS)-Butyryltimolol** is crucial to remove unreacted starting materials and byproducts.

Methodology:

• Column Chromatography: Flash column chromatography using a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) is a standard



method for purification.

• Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be employed to achieve high purity.

Analytical Methods

A validated analytical method is essential for the quantification of **(RS)-Butyryltimolol** and to monitor its conversion to timolol. A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable.

Exemplary HPLC Method Parameters:

Parameter	Suggested Conditions
Column	C18 column (e.g., 4.6 x 250 mm, 5 µm)[8][9][10]
Mobile Phase	A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic to neutral pH).[8][9][10]
Flow Rate	1.0 mL/min[8]
Detection	UV detection at a wavelength where both (RS)-Butyryltimolol and timolol have significant absorbance (e.g., around 295-300 nm for timolol).[9]
Injection Volume	10-20 μL
Column Temperature	Ambient or controlled (e.g., 25-30 °C)

Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathway and Mechanism of Action

The therapeutic effect of **(RS)-Butyryltimolol** is mediated by its active metabolite, timolol. The following diagram illustrates the conversion of the prodrug and the subsequent signaling



pathway in the ciliary epithelium of the eye.

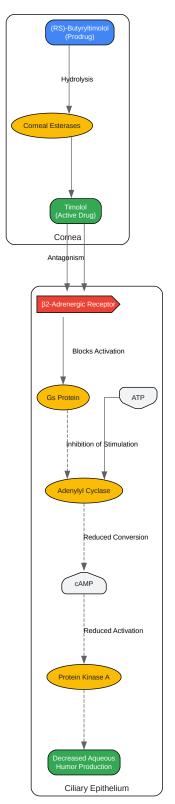


Figure 1: Mechanism of Action of (RS)-Butyryltimolol

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Caption: Prodrug conversion and subsequent beta-adrenergic signaling cascade.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy and mechanism of **(RS)**-**Butyryltimolol** would involve several key stages, from initial synthesis to in vivo testing.

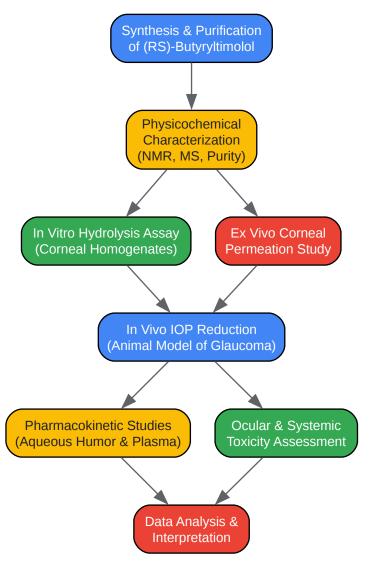


Figure 2: Experimental Workflow for (RS)-Butyryltimolol Evaluation

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Caption: A logical progression of experiments for prodrug evaluation.



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